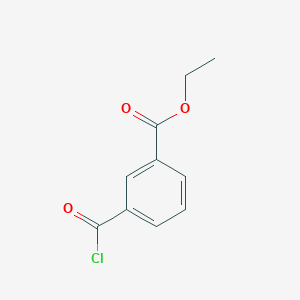
4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane typically involves the reaction of a suitable precursor with phosphorus trichloride (PCl3) and an alcohol. One common method is the reaction of 2-chloro-1,3-propanediol with phosphorus trichloride in the presence of butanol. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or phosphonates, depending on the reaction conditions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the compound, with the choice of conditions depending on the desired product.
Major Products Formed
Substitution Reactions: The major products are substituted phospholane derivatives.
Oxidation Reactions: The major products are phosphonic acids or phosphonates.
Hydrolysis: The major products are phosphoric acid derivatives.
Scientific Research Applications
4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-(Butoxymethyl)phenol: This compound shares the butoxymethyl group but lacks the dioxaphospholane ring.
2-(tert-butoxymethyl)-1-[N-(4-methylbenzenesulfonyl)(4-methylphenoxy)imidoyl]aziridine: This compound contains a butoxymethyl group and is used in stereoselective synthesis.
Uniqueness
4-(Butoxymethyl)-2-chloro-1,3,2-dioxaphospholane is unique due to the presence of the dioxaphospholane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require the unique reactivity of the dioxaphospholane ring.
Properties
CAS No. |
65534-04-5 |
|---|---|
Molecular Formula |
C7H14ClO3P |
Molecular Weight |
212.61 g/mol |
IUPAC Name |
4-(butoxymethyl)-2-chloro-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C7H14ClO3P/c1-2-3-4-9-5-7-6-10-12(8)11-7/h7H,2-6H2,1H3 |
InChI Key |
NWDREBNYQSHHGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1COP(O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


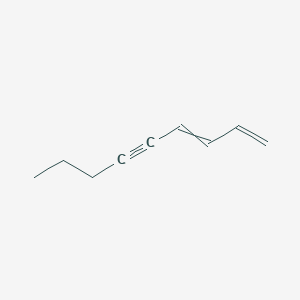

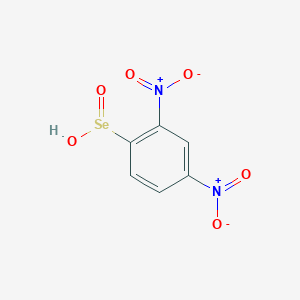

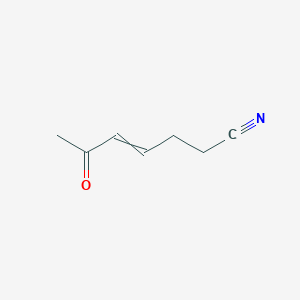

![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)

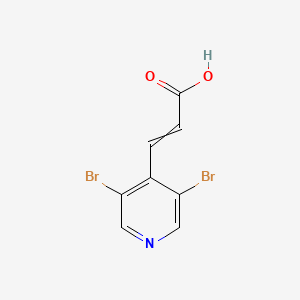
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
